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molecular formula C8H15NOS B8415411 N-cyclohexyl-2-mercaptoacetamide

N-cyclohexyl-2-mercaptoacetamide

Cat. No. B8415411
M. Wt: 173.28 g/mol
InChI Key: NALPFQIHOXTLGH-UHFFFAOYSA-N
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Patent
US05270311

Procedure details

A solution of ethyl 2-mercaptoacetate (12 g) and cyclohexylamine (29.7 g) in ethanol (50 ml) was allowed to stand at ambient temperature for 72 hours, and was then refluxed for 6 hours. The solvent was evaporated and the residue dissolved in ethyl acetate (200 ml). The solution was washed sequentially with 2M HCl (3×50 ml), water (2×50 ml) and brine (50 ml) and the solvent removed in vacuo. The crude product was purified by chromatography on silica (eluting with dichloromethane/methanol 99:1 v/v) to give N-cyclohexyl-2-mercaptoacetamide as low-melting tan crystals; NMR: 1.0-2.0(complex, 11H, cyclohexyl-CH2 and SH), 3.2(d, 2H, CH2), 3.6-3.9(m, 1H, cyclohexyl-CH), 6.4-6.9(broad d, 1H, NH); m/e 174 (M+H)+.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][C:3]([O:5]CC)=O.[CH:8]1([NH2:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1>C(O)C>[CH:8]1([NH:14][C:3](=[O:5])[CH2:2][SH:1])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
SCC(=O)OCC
Step Two
Name
Quantity
29.7 g
Type
reactant
Smiles
C1(CCCCC1)N
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ethyl acetate (200 ml)
WASH
Type
WASH
Details
The solution was washed sequentially with 2M HCl (3×50 ml), water (2×50 ml) and brine (50 ml)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica (eluting with dichloromethane/methanol 99:1 v/v)

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C1(CCCCC1)NC(CS)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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